molecular formula C6H13NO2 B1347004 N,N-Dimethylglycine ethyl ester CAS No. 33229-89-9

N,N-Dimethylglycine ethyl ester

Cat. No.: B1347004
CAS No.: 33229-89-9
M. Wt: 131.17 g/mol
InChI Key: BGCNBOFPABQGNG-UHFFFAOYSA-N
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Description

“N,N-Dimethylglycine ethyl ester” is a chemical compound with the molecular formula C6H13NO2 . It is also known by other names such as “ethyl 2- (dimethylamino)acetate”, “Glycine, N,N-dimethyl-, ethyl ester”, and "Dimethylglycine ethyl ester" .


Synthesis Analysis

The mechanism of N, N-dimethylglycine ethyl ester pyrolysis has been explored by means of ab initio calculations at the MP2/6-31 + G* level in the gas phase . The synchronicities have been calculated by using Pauling bond orders .


Molecular Structure Analysis

The molecular structure of “this compound” has been investigated in a deuterated dimethyl sulfoxide (DMSO-d6) solution and in the solid state by Nuclear Magnetic Resonance (NMR) (Cross Polarization Magic Angle Spinning-CPMAS NMR) .


Chemical Reactions Analysis

The first process is the decomposition of N, N-dimethylglycine ethyl ester to form N, N-dimethylglycine and ethylene, while the second process is the decomposition of N, N-dimethylglycine to form trimethylamine and carbon dioxide . The first process is the rate-controlling step .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 131.17 g/mol . It has a boiling point of 150-151 °C and a density of 0.928 g/mL at 25 °C .

Scientific Research Applications

Esterification in Food and Packaging Analysis

N,N-Dimethylglycine ethyl ester is closely related to esters used in food processing and packaging. A comprehensive review highlights the analytical methods for detecting phthalate esters, used as plasticizers in food packaging. These methods have evolved significantly, enhancing the detection capabilities of compounds like this compound, improving food safety standards (Harunarashid, Lim, & Harunsani, 2017).

Biomedical Applications of Hyaluronan Esters

Research into hyaluronan esters, including compounds similar to this compound, reveals their potential in biomedical applications. Esterification of hyaluronan can produce materials with varied biological properties, useful in clinical settings for their biocompatibility and degradation characteristics (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).

Agricultural Enhancements through Glycine Betaine

Studies on organic osmolytes like glycine betaine, structurally related to this compound, show positive effects on plant stress tolerance. Enhancing enzyme and membrane integrity, these compounds offer a promising avenue for improving crop resilience against environmental stresses (Ashraf & Foolad, 2007).

Enhancing n-3 Polyunsaturated Fatty Acid Content

Research into the enrichment of n-3 polyunsaturated fatty acids (PUFA) explores esterification processes using ethyl esters, demonstrating the role of compounds like this compound in food industry applications. This work underscores the potential for improving the nutritional value of foods through technological advancements (Xie, Chen, Yu, Yang, Wang, & Wang, 2022).

Developments in Biomaterials from Xylan Esterification

The chemical modification of xylan into ethers and esters showcases the creation of new biomaterials with specific properties, including those akin to this compound. These materials, useful for drug delivery and other applications, highlight the versatility of esterification in producing functional biomaterials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Mechanism of Action

Target of Action

N,N-Dimethylglycine Ethyl Ester is a tertiary amino acid and a dimethylated derivative of glycine . It is known to act as an agonist of the glycine site of the NMDA receptor . This receptor is a crucial target in the central nervous system, playing a significant role in memory and learning processes.

Mode of Action

This compound interacts with its target, the NMDA receptor, by binding to the glycine site . This interaction can modulate the receptor’s activity, influencing the flow of ions through the channel and thus affecting neuronal excitability. Being more lipid-soluble than glycine due to methylation, this compound might cross the blood-brain barrier more easily .

Biochemical Pathways

This compound is involved in the one-carbon transfer cycle, where it is produced from choline via betaine in an enzyme-controlled transmethylation reaction . The liver converts this compound into other useful metabolites through a process known as oxidative demethylation .

Pharmacokinetics

Given its role in transmethylation reactions and its potential to cross the blood-brain barrier , it can be inferred that these properties may influence its bioavailability and its ability to reach its target, the NMDA receptor.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a modulator of the NMDA receptor and its involvement in transmethylation reactions. For instance, by acting as an agonist of the glycine site of the NMDA receptor, this compound could influence neuronal excitability, potentially affecting cognitive functions such as memory and learning .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors affecting the blood-brain barrier’s permeability could impact the compound’s ability to reach its target in the central nervous system . Additionally, factors influencing enzymatic activity could affect the compound’s metabolism and hence its bioavailability .

Safety and Hazards

It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without obtaining special instructions before use . It should not be released into the environment .

Future Directions

N,N-Dimethylglycine is used in the development of glycine-based ionic liquids and emulsifiers . It is potentially useful as a biomarker of protein degradation in COPD patients . DMG is used as a substrate to identify, differentiate and characterize amino acid methyltransferase(s) .

Properties

IUPAC Name

ethyl 2-(dimethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-9-6(8)5-7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCNBOFPABQGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067755
Record name Glycine, N,N-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33229-89-9
Record name N,N-Dimethylglycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33229-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N,N-dimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033229899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-dimethyl-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N,N-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N,N-dimethylglycinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when N,N-Dimethylglycine ethyl ester is heated in the gas phase?

A1: When heated in the gas phase, this compound undergoes a two-step thermal decomposition process [, ]. First, it eliminates ethylene via a six-membered cyclic transition state, forming N,N-Dimethylglycine as an intermediate. This step is the rate-determining step of the overall reaction. The second step involves rapid decarboxylation of the N,N-Dimethylglycine intermediate through a five-membered cyclic transition state, yielding trimethylamine and carbon dioxide as final products [, ].

Q2: How do researchers study the thermal decomposition of this compound?

A2: Researchers employ both experimental and computational methods to investigate this reaction. Experimentally, the gas-phase kinetics of the decomposition are studied using a static reaction system over a range of temperatures and pressures []. This allows for determination of kinetic parameters like the rate constant and activation energy, providing insight into the reaction mechanism.

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